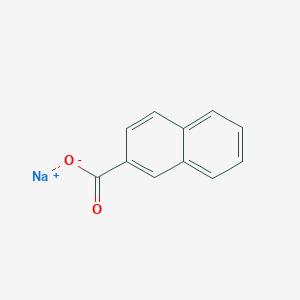

Sodium 2-Naphthoate

Description

Properties

CAS No. |

17273-79-9 |

|---|---|

Molecular Formula |

C11H8NaO2 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

sodium;naphthalene-2-carboxylate |

InChI |

InChI=1S/C11H8O2.Na/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,12,13); |

InChI Key |

WIUHEWWHHRZVCP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)O.[Na] |

Other CAS No. |

17273-79-9 |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Technical Guide & Safety Protocol: Sodium 2-Naphthoate

Safe Handling and Application in Hydrotropic Solubilization

Executive Summary & Chemical Precision

Sodium 2-naphthoate (CAS: 17273-79-9) is the sodium salt of 2-naphthoic acid. It is distinct from Sodium 2-naphtholate (the salt of 2-naphthol), a distinction critical for safety and reactivity. While often overshadowed by sodium benzoate in general applications, this compound exhibits superior hydrotropic efficiency due to the expanded

This guide synthesizes safety data with operational protocols for its primary use: Hydrotropic Solubilization .

Chemical Identity Matrix

| Parameter | Specification |

| Chemical Name | Sodium 2-naphthalenecarboxylate |

| Common Name | This compound |

| CAS Number | 17273-79-9 |

| Molecular Formula | |

| Molecular Weight | 194.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (Hydrotropic nature) |

| Key Distinction | NOT Sodium 2-naphtholate (CAS 875-83-2).[1] Naphthoate is a carboxylate; Naphtholate is a phenolate. |

Hazard Profiling & Risk Assessment

While this compound is generally less corrosive than its phenolic counterparts, it acts as a significant irritant. The primary risks stem from inhalation of fine dust and direct ocular contact.

GHS Classification (29 CFR 1910.1200 / EU CLP)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Mechanistic Toxicology

-

Alkalinity: Aqueous solutions of this compound are mildly alkaline due to hydrolysis (salt of a weak acid and strong base). This alkalinity contributes to mucous membrane irritation upon inhalation of mists.

-

Hydrotropic Action on Membranes: As a hydrotrope, the compound disrupts water structure and increases the solubility of hydrophobic molecules.[2] Theoretically, high-concentration exposure could destabilize lipid bilayers in corneal tissues, leading to the "Serious Eye Irritation" classification.

Technical Application: Hydrotropic Solubilization

The primary laboratory utility of this compound is increasing the aqueous solubility of poorly soluble drugs (e.g., Ibuprofen, Ketoprofen) without using organic solvents.

Mechanism of Action

Unlike surfactants, this compound does not form micelles at a critical concentration.[2][3][4] Instead, it aggregates in a stepwise fashion (stacking) driven by

Visualization: Hydrotropic Stacking Mechanism

Figure 1: Mechanism of hydrotropic solubilization.[3][4] this compound monomers stack via

Operational Protocol: Preparation of 1.0M Stock Solution

Objective: Create a stable hydrotropic stock solution for drug solubility studies. Safety Note: This reaction is mildly exothermic.

Reagents & Equipment

-

Deionized Water (Type I, >18 MΩ)

-

Volumetric Flask (Class A)

-

Magnetic Stirrer

-

PPE: Nitrile gloves (0.11mm min), Safety Goggles (EN 166), N95/P2 Respirator (if handling bulk powder).

Step-by-Step Workflow

-

Calculation:

-

Target Volume: 100 mL

-

Target Conc: 1.0 M

-

Mass Required:

.

-

-

Weighing:

-

Weigh 19.42 g of this compound inside a fume hood to prevent dust inhalation.

-

-

Dissolution:

-

Add approx. 70 mL of deionized water to a beaker.

-

Add the powder slowly under magnetic stirring (300 RPM).

-

Observation: The solution may become slightly warm.

-

-

Adjustment:

-

Transfer to a 100 mL volumetric flask.

-

Dilute to volume with deionized water.

-

-

Self-Validation (QC):

-

Clarity Check: Solution must be crystal clear. Turbidity indicates impurities or incomplete dissolution.

-

pH Check: Expected pH range 7.5 – 9.0. If pH > 10, suspect contamination with Sodium 2-naphtholate (phenolic salt).

-

Visualization: Safe Handling Workflow

Figure 2: Operational workflow emphasizing PPE and Quality Control checkpoints.

Emergency Response & Disposal

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[6] Critical: Lift eyelids to ensure removal of particulates. The alkaline nature of the salt can cause lingering irritation.

-

Skin Contact: Wash with soap and water.[6][7] If redness persists (contact dermatitis), seek medical attention.

-

Inhalation: Move to fresh air. If wheezing occurs (reactive airway irritation), administer oxygen.

Firefighting Measures

-

Flammability: Combustible solid.

-

Hazardous Combustion Products: Carbon oxides (

), Sodium oxides. -

Extinguishing Media: Water spray, Alcohol-resistant foam, Dry chemical. Do not use solid water streams (may scatter dust).[7]

Disposal Considerations (RCRA/EU Waste)

-

Waste Code: Not listed as a P or U listed waste (US RCRA), but should be treated as chemical waste.

-

Protocol: Dissolve in water and neutralize to pH 7 before disposal via a licensed chemical waste contractor.

-

Prohibition: Do not discharge into storm drains or sanitary sewers without neutralization and approval.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87233, this compound. Retrieved October 26, 2023, from [Link]

- Neuberg, C. (1916). Hydrotropy Phenomena. Biochemische Zeitschrift, 76, 107-139.

-

European Chemicals Agency (ECHA). (2023).[8] Registration Dossier: 2-Naphthoic acid (Parent Acid Data). Retrieved October 26, 2023, from [Link](Note: Proxy data used for toxicological endpoints where salt-specific data is absent).

Sources

A Technical Guide to Sodium 2-Naphthoate: Unraveling its Role as an Amphiphilic Hydrotrope in Pharmaceutical Formulation

Abstract

The challenge of poor aqueous solubility remains a significant hurdle in the development of new chemical entities, with over 40% of promising drug candidates failing to reach the market due to inadequate bioavailability.[1] Hydrotropy, a solubilization phenomenon, presents a compelling and versatile solution to this persistent issue. This technical guide provides an in-depth exploration of sodium 2-naphthoate, an archetypal amphiphilic hydrotrope, detailing its mechanism of action, applications in drug development, and key experimental protocols for its characterization. We synthesize current mechanistic understanding with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful excipient.

The Principle of Hydrotropy: A Foundational Overview

Hydrotropy is a solubilization process where the addition of a large amount of a second solute, termed a hydrotrope, results in a significant increase in the aqueous solubility of a primary solute that is otherwise poorly soluble.[2][3] This phenomenon was first described by Carl Neuberg in 1916.[4][5] Unlike co-solvency, which often relies on organic solvents, hydrotropy utilizes water-soluble organic salts that enhance solubility without the need for chemical modification of the drug or the use of harsh solvents.[3][6]

Hydrotropes are characteristically amphiphilic, possessing both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part.[3][7] However, their hydrophobic moiety is typically too small to cause the spontaneous self-aggregation into well-defined micelles that is characteristic of surfactants.[1] Instead, they are thought to operate through a more subtle and complex set of interactions. The primary advantages of employing hydrotropy in pharmaceutical formulations include:

-

Eco-Friendly: It precludes the use of volatile and often toxic organic solvents.[6][8]

-

Cost-Effective: Hydrotropes are generally inexpensive and readily available.[6]

-

High Selectivity: The solubilizing effect can be highly specific to the solute.[7]

-

pH Independence: The mechanism is often independent of the solution's pH, offering broader applicability.[3][6]

This compound: An Archetypal Amphiphilic Hydrotrope

This compound, the sodium salt of 2-naphthalenesulfonic acid, serves as an excellent model for understanding amphiphilic hydrotropy. Its molecular structure is the key to its function, consisting of two distinct regions:

-

A Hydrophilic Head: The anionic sulfonate group (-SO₃⁻Na⁺) is highly polar and ensures significant water solubility.

-

A Hydrophobic Body: The planar, aromatic naphthalene ring system provides a nonpolar region capable of interacting with hydrophobic drug molecules.[4]

The planarity and size of this hydrophobic part are considered critical factors in the mechanism of hydrotropic solubilization.[4][9]

Caption: Molecular structure of this compound.

The Mechanism of Hydrotropic Solubilization

The precise mechanism by which hydrotropes function is still a subject of scientific discussion, but it is generally accepted to be distinct from the micellization of surfactants. Several theories have been proposed, and the solubilization effect likely arises from a combination of these phenomena.

Self-Aggregation and the Minimum Hydrotropic Concentration (MHC)

A key concept in hydrotropy is the Minimum Hydrotropic Concentration (MHC), defined as the concentration at which hydrotrope molecules begin to associate or aggregate.[2][8] Below the MHC, the hydrotrope exists as monomers and has little to no effect on solute solubility. Above the MHC, a stepwise self-aggregation process begins, forming dynamic, loosely organized assemblies.[1][8] These aggregates create localized hydrophobic microenvironments that can host poorly soluble drug molecules, effectively shielding them from the bulk aqueous phase. This aggregation is often driven by π-π stacking interactions between the aromatic rings of molecules like this compound.[4][10]

Hydrotrope-Solute Interactions

Recent thermodynamic analyses and models based on the Fluctuation Theory of Solutions (FTS) suggest that direct, preferential interaction between the hydrotrope and the solute is a dominant factor.[11][12] This model posits that hydrotrope molecules accumulate around the hydrophobic drug, driven by favorable molecular interactions (e.g., hydrophobic interactions, π-π stacking).[13][14] This accumulation effectively "salts in" the drug molecule.[9] Interestingly, this theory also suggests that extensive self-aggregation of the hydrotrope can sometimes hinder, rather than promote, solubilization by competing with hydrotrope-solute binding.[11][12]

Caption: Experimental workflow for phase solubility studies.

Protocol: Spectroscopic Analysis of Interactions

Objective: To obtain evidence of molecular interactions between this compound and the drug molecule in the solid or solution state.

Causality: Changes in the spectral features of the drug or hydrotrope (e.g., peak shifts, broadening) upon interaction can provide direct evidence of complexation or association, supporting the proposed solubilization mechanisms. [9] Methodology (FTIR Spectroscopy):

-

Sample Preparation:

-

Physical Mixture (PM): Prepare a simple physical mixture of the drug and this compound in a specific ratio (e.g., 1:1 molar ratio) by gentle trituration.

-

Solid Dispersion (SD): Prepare a solid dispersion by dissolving both the drug and hydrotrope in a suitable solvent (like water), followed by evaporation of the solvent to obtain a solid mass. [1]This co-processed sample ensures intimate molecular contact.

-

-

Analysis:

-

Acquire the FTIR spectra of the pure drug, pure this compound, the PM, and the SD.

-

Use the KBr pellet method or an ATR accessory.

-

-

Data Interpretation:

-

Compare the spectra. The absence of key characteristic peaks of the drug, or significant shifts in the positions of functional group peaks (e.g., C=O, N-H, O-H) in the SD spectrum compared to the pure components and the PM, suggests intermolecular interactions such as hydrogen bonding or π-π stacking. [9]The lack of such changes in the PM confirms that the interaction occurs due to the co-processing in the SD.

-

Conclusion and Future Perspectives

This compound exemplifies the properties of an effective amphiphilic hydrotrope. Its well-defined hydrophobic and hydrophilic regions, coupled with the aromatic nature of its naphthalene core, enable it to significantly enhance the aqueous solubility of poorly soluble compounds through a complex mechanism involving self-aggregation and direct solute interaction. The experimental protocols detailed herein provide a robust framework for researchers to quantify its efficacy and probe its mechanism of action within specific drug formulations.

As the pharmaceutical industry continues to grapple with the challenge of drug solubility, the strategic application of safe, effective, and economical hydrotropes like this compound will be increasingly vital. [3][7]Future research, particularly leveraging advanced thermodynamic modeling and spectroscopic techniques, will further elucidate the nuanced molecular interactions that govern this powerful phenomenon, paving the way for the rational design of novel drug delivery systems.

References

-

HYDROTROPY: A PROMISING TOOL FOR SOLUBILITY ENHANCEMENT: A REVIEW. (2011). International Journal of Drug Development & Research. [Link]

-

Hydrotropic Solubilization: A Review. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Booth, J. J., Abbott, S., & Shimizu, S. (2012). Mechanism of hydrophobic drug solubilization by small molecule hydrotropes. The Journal of Physical Chemistry B, 116(51), 14915-21. [Link]

-

Hydrotropy: A Promising Tool for Solubility Enhancement. (n.d.). Asian Journal of Pharmacy and Technology. [Link]

-

Mechanism of Hydrophobic Drug Solubilization by Small Molecule Hydrotropes. (2012). ResearchGate. [Link]

-

A Review On Pharmaceutical Hydrotropes. (2021). Natural Volatiles and Essential Oils. [Link]

-

A review on hydrotropy. (2022). World Journal of Pharmaceutical Research. [Link]

-

A review: Hydrotropy a solubility enhancing technique. (2019). The Pharma Innovation Journal. [Link]

-

A Review: “Hydrotropy” Techniques to increase the solubility of Drug. (2023). Journal of Pharmaceutical Negative Results. [Link]

-

Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. (2024). ACS Publications. [Link]

-

Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. (2024). PubMed. [Link]

-

Kulkarni, N. S., Ghule, S. B., & Dhole, S. N. (2019). A Review on Hydrotropic Solubilization for Poorly Water Soluble Drugs: Analytical Application and Formulation Development. Research Journal of Pharmacy and Technology. [Link]

-

Hydrotropy: Binding models vs. statistical thermodynamics. (2013). ResearchGate. [Link]

-

Phase behavior and mesoscale solubilization in aqueous solutions of hydrotropes. (2016). ResearchGate. [Link]

-

Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. (2024). PMC. [Link]

-

Hydrotropic effect and thermodynamic analysis on the solubility and mass transfer coefficient enhancement of ethylbenzene. (2016). ResearchGate. [Link]

-

Effect of hydrotropes on solubility, mass transfer coefficient and thermodynamic properties of the drug Meftal Spas. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Advanced Solubility Science: Mixed Hydrotropy. (n.d.). Self-Published. [Link]

-

Advanced Solubility Science: Mixed Hydrotropy. (2022). Asian Journal of Pharmaceutics. [Link]

-

Sodium 2-naphthalenesulfonate. (n.d.). PubChem. [Link]

-

Al-khedairy, E. B. H., & Hussein, A. A. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC. [Link]

-

Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. (2016). ResearchGate. [Link]

-

HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. (n.d.). JETIR. [Link]

-

Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide. (2015). ResearchGate. [Link]

-

Sodium 2-naphtholate. (n.d.). PubChem. [Link]

-

Atomic structures of naphthalene dipeptide micelles unravel mechanisms of assembly and gelation. (2018). PMC. [Link]

-

Critical micelle concentration measurement in aggregation behaviour studies. (n.d.). Biolin Scientific. [Link]

-

Self-Assembled Aggregated Structures of Natural Products for Oral Drug Delivery. (2024). Dovepress. [Link]

-

Technical Applications of Hydrotropes: Sustainable and Green Carriers. (2022). Biointerface Research in Applied Chemistry. [Link]

-

Surfactant aggregate size distributions above and below the critical micelle concentration. (2021). The Journal of Chemical Physics. [Link]

-

Functions of Hydrotropes in Solutions. (2010). ResearchGate. [Link]

-

Supramolecular assemblies based on natural small molecules: Union would be effective. (2022). PMC. [Link]

-

Hydrotropic and surfactant properties of novel diisopropyl naphthalene sulfonates. (n.d.). ResearchGate. [Link]

-

Surfactant Aggregate Size Distributions Above and Below the Critical Micelle Concentration. (2021). ResearchGate. [Link]

-

Sodium Cholate Aggregation and Chiral Recognition of the Probe Molecule (R,S) 1,1′-binaphthyl-2,2′ diylhydrogenphosphate (BNDHP) Observed by 1H and 31P NMR Spectroscopy. (n.d.). PMC. [Link]

-

Probing the binding dynamics to sodium cholate aggregates using naphthalene derivatives as guests. (2000). PubMed. [Link]

-

Critical aggregation concentration (cac) and critical micelle... (n.d.). ResearchGate. [Link]

-

Self-assembly of the sodium salts of fatty acids into limpid hydrogels through non-covalent interactions with peptides. (2013). RSC Publishing. [Link]

Sources

- 1. eijppr.com [eijppr.com]

- 2. ajptonline.com [ajptonline.com]

- 3. rjptonline.org [rjptonline.org]

- 4. nveo.org [nveo.org]

- 5. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnrjournal.com [pnrjournal.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. ijddr.in [ijddr.in]

- 10. Supramolecular assemblies based on natural small molecules: Union would be effective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of hydrophobic drug solubilization by small molecule hydrotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimizing Nucleation Density in Isotactic Polypropylene with Sodium 2-Naphthoate

Executive Summary

This guide details the methodology for utilizing Sodium 2-Naphthoate (Na-2N) to optimize the nucleation density of isotactic polypropylene (iPP). Unlike complex organophosphate or sorbitol-based clarifiers, Na-2N is an aromatic carboxylic acid salt that functions as a highly efficient heterogeneous

Key Value Proposition:

-

Cycle Time Reduction: Increases crystallization temperature (

), allowing faster ejection from molds. -

Mechanical Enhancement: Promotes high stiffness (modulus) by maximizing the crystalline fraction.

-

Thermal Stability: Excellent resistance to degradation at typical iPP processing temperatures (>250°C), superior to some early-generation organic nucleators.

Mechanistic Insight: Why this compound?

To optimize nucleation, one must understand the underlying mechanism. Na-2N does not dissolve in the iPP melt; it survives as a solid crystalline substrate.

The Epitaxial Match

The efficiency of Na-2N stems from epitaxy . The crystal lattice of the Na-2N particle surface matches the lattice parameters of the iPP

The Energy Barrier

In homogeneous nucleation (pure iPP), the polymer must overcome a high energy barrier to form a stable crystal. Na-2N provides a pre-existing surface, lowering the critical nucleus size (

Figure 1: Mechanism of heterogeneous nucleation via this compound.

Materials and Equipment

Raw Materials

-

Polymer Matrix: Isotactic Polypropylene Homopolymer (iPP).

-

Recommended MFI: 10–50 g/10min (Injection Molding grades show clearest benefits).

-

-

Nucleating Agent: this compound (CAS: 532-02-5).

-

Purity: >98%.[1]

-

Particle Size:

. Critical: Coarse particles act as stress concentrators rather than nucleators.

-

-

Dispersant (Optional but Recommended): Calcium Stearate or Zinc Stearate (Acid Scavengers) – Note: Use with caution as some stearates can interfere with Na-salt efficiency. Glycerol Monostearate (GMS) is often preferred for dispersion aid.

Equipment

-

Compounding: Co-rotating Twin-Screw Extruder (L/D ratio

40). -

Thermal Analysis: Differential Scanning Calorimeter (DSC).[2]

-

Microscopy: Polarized Optical Microscope (POM) with Hot Stage.

Experimental Protocol: Dispersion & Optimization

The most common failure mode is poor dispersion . Na-2N has a melting point (>300°C) far above iPP processing temperatures. It behaves as a filler.[3][4] If it agglomerates, nucleation density drops.

Step 1: Masterbatch Preparation (The "Dilution" Method)

Do not add 0.1% Na-2N directly to the hopper. The distribution will be statistically poor.

-

Pre-drying: Dry Na-2N at 100°C for 4 hours. It is hygroscopic; moisture causes voids.

-

High-Concentration Blend: Prepare a 5 wt% masterbatch.

-

Mix iPP powder (not pellets) with Na-2N in a high-speed mixer (Henschel type) to coat the polymer grains.

-

-

Extrusion: Compound the masterbatch at 200–230°C. High shear is required to break aggregates.

Step 2: Concentration Sweep

Prepare five formulations by letting down the masterbatch into neat iPP:

| Sample ID | Na-2N Conc. (wt%) | Goal |

| Ref-0 | 0.00 | Baseline (Neat iPP) |

| Na-05 | 0.05 | Onset of nucleation |

| Na-10 | 0.10 | Common industrial target |

| Na-20 | 0.20 | Saturation zone |

| Na-50 | 0.50 | Over-saturation (check for agglomeration) |

Step 3: Processing

Injection mold standard ASTM tensile bars or discs.

-

Melt Temp: 230°C.

-

Mold Temp: 40°C.

-

Note: Keep cycle times constant to ensure comparable thermal history.

Characterization & Validation Workflows

Thermal Analysis (DSC)

This is the primary quantitative metric for nucleation efficiency.

-

Protocol: Heat to 200°C (erase history)

Hold 5 min -

Key Metric: Peak Crystallization Temperature (

). -

Success Criteria: A shift in

of

Optical Morphology (POM)

This visualizes the "Nucleation Density."

-

Protocol: Melt sample between glass slides at 200°C. Cool rapidly to 135°C (Isothermal).

-

Observation: Count spherulites per unit area.

-

Visual Logic:

-

Neat iPP: Few, large spherulites (Maltese crosses clearly visible).

-

Nucleated iPP: Many, tiny spherulites (Texture appears granular; Maltese crosses may be too small to resolve).

-

Figure 2: Experimental workflow for optimizing nucleation density.

Data Interpretation Guide

When analyzing your results, use the following reference table to interpret the efficiency of the this compound.

| Parameter | Neat iPP (Reference) | Poor Nucleation (Dispersion Failure) | Optimal Nucleation (Target) |

| ~110–115°C | 115–118°C | 125–130°C | |

| Spherulite Size | 50–100 | 20–50 | < 5 |

| Haze (Optical) | High (Opaque) | Medium | Improved (Translucent) |

| Stiffness | Baseline | Slight Increase | +15–20% Increase |

Troubleshooting "The Plateau"

You will observe a saturation point (typically around 0.15–0.2 wt%). Adding more Na-2N beyond this point does not increase

-

Action: Identify the lowest concentration that achieves 95% of the maximum

shift. This is your

References

-

Varga, J. (1989).

-Modification of polypropylene and its two-component systems. Journal of Thermal Analysis. Link- Context: Foundational work on iPP nucleation and the distinction between alpha and beta nucle

-

Gahleitner, M., et al. (2011). Nucleation of Polypropylene: Mono- vs. Bi-Component Systems. International Polymer Processing. Link

- Context: Discusses the efficiency of organic salts and the importance of dispersion.

-

Fillon, B., et al. (1993). Self-nucleation and recrystallization of isotactic polypropylene. Journal of Polymer Science Part B: Polymer Physics. Link

- Context: Establishes the protocol for measuring nucleation efficiency via crystallization temper

-

SpecialChem. (2025). Nucleating Agents & Clarifiers Selection Tips for Polypropylene.[5]Link

- Context: General industrial guidelines for selecting and processing organic salt nucleators like sodium benzoate and naphtho

Sources

- 1. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US6358450B1 - Process for using sodium benzoate as a nucleating agent for monoaxially oriented polypropylene film - Google Patents [patents.google.com]

- 4. EP0611271B1 - Sodium benzoate as a nucleating agent for monoaxially oriented polypropylene film - Google Patents [patents.google.com]

- 5. β-Nucleated Polypropylene: Preparation, Nucleating Efficiency, Composite, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Supramolecular Self-Assembly of Sodium 2-Naphthoate

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and applications of supramolecular self-assembly using sodium 2-naphthoate. We delve into the fundamental non-covalent interactions that drive the spontaneous organization of these molecules in aqueous solutions. Detailed, field-tested protocols are provided for the preparation of pH-responsive hydrogels and their subsequent characterization. Furthermore, we present a workflow for utilizing these supramolecular structures as vehicles for the encapsulation and controlled release of hydrophobic guest molecules, a critical application in modern drug delivery.[1][2][3] This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot these techniques effectively.

Section 1: Fundamental Principles of this compound Self-Assembly

This compound is an amphiphilic molecule, possessing a hydrophilic carboxylate head group and a bulky, hydrophobic naphthalene tail. This dual nature is the cornerstone of its ability to self-assemble in aqueous environments.[3] The process is not driven by the formation of strong covalent bonds, but rather by a delicate balance of multiple weak, non-covalent interactions.[4][5] Understanding these forces is critical for controlling the resulting supramolecular architectures.

Key Driving Forces:

-

Hydrophobic Effect: In water, the nonpolar naphthalene rings are thermodynamically driven to aggregate, minimizing their disruptive contact with the highly ordered network of water molecules. This effect is a primary force initiating assembly.[1][3]

-

π-π Stacking: The planar aromatic naphthalene rings interact favorably with each other through π-π stacking. This interaction is crucial for the directional, ordered growth of the assemblies, often leading to fibrillar or layered structures.[4][6] The extended π-conjugation of the naphthyl group significantly influences the spatial arrangement of the molecules.[4]

-

Electrostatic Interactions: The negatively charged carboxylate head groups (-COO⁻) create repulsive forces that counteract the aggregative hydrophobic and π-π stacking forces. This repulsion prevents uncontrolled precipitation and dictates the ultimate size and morphology of the assemblies.

-

Van der Waals Forces: These weak, short-range attractive forces contribute to the overall stability of the packed molecular structures once they are in close proximity.[4]

The interplay of these forces can be finely tuned by environmental conditions, allowing for the formation of "smart" materials that respond to external stimuli. The most significant stimulus for this compound is pH. At neutral or high pH, the carboxylate groups are deprotonated and negatively charged, leading to strong repulsion that may favor the formation of smaller micelles or keep the molecules in a dissolved state. Upon acidification, the carboxylate groups become protonated (-COOH), neutralizing the charge and drastically reducing electrostatic repulsion. This charge neutralization allows the attractive π-π stacking and hydrophobic interactions to dominate, triggering a rapid transition from a solution to a highly ordered, self-assembled state, such as a hydrogel.[7][8][9]

Caption: Experimental workflow for pH-induced hydrogelation.

Section 3: Characterization of Self-Assembled Structures

Validating the formation and properties of the hydrogel is a critical step.

| Parameter | Technique | Principle & Expected Outcome |

| Macroscopic Gelation | Tube Inversion Test | A simple, qualitative test. The vial is inverted; if the contents do not flow under their own weight, a stable gel has formed. |

| Microstructure | Scanning Electron Microscopy (SEM) | Provides high-resolution images of the gel's internal morphology. Requires lyophilization (freeze-drying) of the gel. Expect to see a porous, interconnected network of nanofibers or platelets, which is characteristic of self-assembled hydrogels. |

| Mechanical Properties | Rheology | Measures the viscoelastic properties (storage modulus G' and loss modulus G''). For a true gel, G' should be significantly greater than G'' and relatively independent of frequency. This confirms the solid-like nature of the material. |

| Molecular Interactions | UV-Vis & Fluorescence Spectroscopy | Monitors changes in the electronic environment of the naphthalene rings upon aggregation. A red-shift (bathochromic shift) or changes in absorbance intensity in the UV-Vis spectrum can indicate π-π stacking. Fluorescence spectroscopy can also reveal aggregate formation. |

| pH Sensitivity | pH Titration / Swelling Studies | Determines the critical pH of gelation. For swelling studies, a pre-formed gel can be immersed in buffers of different pH to observe its swelling or dissolution, confirming its pH-responsive nature. [10] |

Section 4: Application Protocol - Encapsulation and Release of a Hydrophobic Guest

The porous, hydrophobic domains within the hydrogel network make it an excellent candidate for encapsulating and delivering poorly water-soluble drugs. [2][11]Nile Red is used here as a model hydrophobic fluorescent probe.

4.1 Materials

-

This compound hydrogel (prepared as in Section 2)

-

Nile Red stock solution (1 mg/mL in ethanol)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Fluorescence spectrophotometer

4.2 Encapsulation Protocol

-

Prepare the this compound solution (100 mM, pH 8.5) as described in Section 2.2.

-

To 2 mL of this solution, add 2-5 µL of the Nile Red stock solution. The amount should be small to avoid precipitation and keep the ethanol concentration below 0.5% (v/v).

-

Gently mix to disperse the dye. The solution should remain clear.

-

Induce gelation using the GdL method (Section 2.2, step 2). As the gel forms, the Nile Red will be physically entrapped within the hydrophobic pockets of the nanofiber network.

4.3 Stimuli-Responsive Release Protocol

-

After the Nile Red-loaded gel has set, carefully overlay the gel with 2 mL of a release buffer (e.g., PBS at pH 7.4).

-

The high pH of the buffer will cause the deprotonation of the 2-naphthoic acid molecules at the gel-buffer interface.

-

This deprotonation restores electrostatic repulsion, leading to the dissolution of the gel network from the top down.

-

As the gel dissolves, the encapsulated Nile Red is released into the overlying buffer.

-

At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), carefully collect a 100 µL aliquot from the supernatant. Replace with 100 µL of fresh buffer to maintain sink conditions.

-

Measure the fluorescence of the collected aliquots (Excitation: ~550 nm, Emission: ~630 nm) to quantify the amount of released Nile Red.

Caption: Mechanism of guest encapsulation and pH-triggered release.

References

- Whitesides, G. M., & Grzybowski, B. (2002). Self-Assembly at All Scales. Science, 295(5564), 2418–2421.

- Hendi, A., et al. (2024).

- Li, M., et al. (2022). Supramolecular assemblies based on natural small molecules: Union would be effective. PMC - NIH.

- Al-Subeh, A., et al. (2025). How Advanced are Self-Assembled Nanomaterials for Targeted Drug Delivery?

- Rizwan, M., et al. (2017).

- Wang, J., et al. (2006). Aggregation of Sodium 1-( n -Alkyl)naphthalene-4-sulfonates in Aqueous Solution: Micellization and Microenvironment Characteristics.

- Azoia, N. G., et al. (2021). Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. MDPI.

- Bhattacharya, S., & Acharya, S. N. G. (2008). Self-assembled surfactant nano-structures important in drug delivery: A review.

- Sonani, R., et al. (2023).

- D'Souza, A., & DeSouza, M. (2021). Review of Contemporary Self-Assembled Systems for the Controlled Delivery of Therapeutics in Medicine. PMC - NIH.

- Lynn, D. M. (2007). Nanostructured gene and drug delivery systems based on molecular self-assembly. DSpace@MIT.

- Mao, S., et al. (2023). Development and characterization of pH responsive sodium alginate hydrogel containing metal-phenolic network for anthocyanin delivery. PubMed.

- Ullah, K., et al. (2019).

- Ali, A., et al. (2025). Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine. PMC - NIH.

Sources

- 1. How Advanced are Self-Assembled Nanomaterials for Targeted Drug Delivery? A Comprehensive Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review of Contemporary Self-Assembled Systems for the Controlled Delivery of Therapeutics in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Supramolecular assemblies based on natural small molecules: Union would be effective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanostructured gene and drug delivery systems based on molecular self-assembly [dspace.mit.edu]

- 6. Atomic structures of naphthalene dipeptide micelles unravel mechanisms of assembly and gelation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Troubleshooting & Optimization

improving the solubility of poorly soluble drugs using sodium 2-naphthoate

Topic: Improving the Solubility of Poorly Soluble Drugs Using Sodium 2-Naphthoate Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Advanced Solubility Support Hub. You are likely here because standard solubilization techniques (cosolvents, micellar solubilization) have failed to deliver the concentration required for your active pharmaceutical ingredient (API), or you are encountering precipitation during downstream analysis.

This guide provides a technical deep-dive into using This compound (S2N) —a potent hydrotropic agent distinct from surfactants—to solubilize hydrophobic (BCS Class II/IV) drugs.[1]

Module 1: Mechanism & Theory

"Why does S2N work where Sodium Benzoate fails?"

Unlike surfactants that form micelles at a critical concentration (CMC), S2N acts as a hydrotrope .[1] It increases solubility through a "stacking" mechanism driven by the planar hydrophobic naphthalene ring.[1]

The Hydrotropic Mechanism

S2N operates via step-wise self-aggregation .[1] The planar naphthalene ring of S2N stacks with the aromatic rings of your drug molecule (

Key Distinction: S2N has a larger hydrophobic surface area than Sodium Benzoate, typically resulting in higher solubilization capacity (Solubility Enhancement Ratio) for very hydrophobic drugs like Carbamazepine or Ibuprofen.[1]

Figure 1: Mechanistic pathway of hydrotropic solubilization.[1] S2N molecules stack around the drug, creating a water-soluble complex without forming traditional micelles.

Module 2: Experimental Protocol

"How do I determine the solubility enhancement ratio?"

Follow this self-validating protocol to generate reproducible solubility curves.

Materials Required[2][3][4][5][6][7][8][9][10]

-

Hydrotrope: this compound (Purity >98%).[1]

-

Solvent: Double-distilled water.

-

Apparatus: Mechanical shaker (water bath), 0.45 µm syringe filters (Nylon/PTFE).

Step-by-Step Methodology

-

Preparation of Hydrotropic Solutions:

-

Prepare a series of S2N solutions in water: 0.5M, 1.0M, 1.5M, and 2.0M .

-

Note: S2N has limited solubility compared to smaller salts; mild heating may be required to dissolve 2.0M S2N initially.[1]

-

-

Equilibrium Saturation:

-

Add excess amount of your drug (API) to 10 mL of each S2N solution in screw-capped vials.

-

Validation Check: Ensure solid drug is visible at the bottom of the vial at all times. If it dissolves completely, add more.[1]

-

-

Agitation:

-

Shake at 25 ± 0.5°C for 24 hours .

-

Tip: Avoid ultrasonic baths for equilibration; they can generate heat and supersaturate the solution, leading to false high readings.

-

-

Filtration (Critical Step):

-

Analysis:

-

Dilution: Dilute the filtrate immediately. (See Troubleshooting for dilution solvents).

-

Quantification: Analyze via HPLC or UV-Vis.[1]

-

Module 3: Troubleshooting Guide

"I followed the protocol, but I'm seeing issues."

Issue 1: Precipitation Upon Dilution

Symptom: You filter the saturated solution, dilute it with water for HPLC/UV analysis, and the solution turns cloudy or crystals form.

-

Root Cause: Hydrotropy is concentration-dependent.[1] Diluting with water drops the S2N concentration below the Minimum Hydrotropic Concentration (MHC) , causing the drug to precipitate immediately.

-

The Fix:

Issue 2: UV Spectrophotometer Interference

Symptom: Your drug usually absorbs at 230–280 nm, but the baseline is erratic or absorbance is >3.0.

-

Root Cause: The naphthalene ring in this compound has strong UV absorbance in the 210–300 nm range, masking your drug's peak.

-

The Fix:

-

Preferred: Use HPLC (Reverse Phase) to separate the S2N peak (elutes early due to polarity) from your drug peak.

-

Alternative: If using UV, employ Derivative Spectrophotometry (First or Second Derivative) to cancel out the broad interference of the hydrotrope.

-

Issue 3: High Viscosity at High Concentrations

Symptom: 2.0M S2N solutions are viscous, making filtration difficult.

-

Root Cause: Hydrotropes form extensive hydrogen-bonded networks at high concentrations.[1]

-

The Fix:

-

Centrifuge at 5000 rpm for 10 minutes before filtration to settle the excess solid.

-

Filter only the supernatant.[1]

-

Module 4: Data Presentation & Performance

"How much solubility increase can I expect?"

S2N typically outperforms Sodium Benzoate (SB) and Sodium Salicylate (SS) for highly hydrophobic drugs due to the larger non-polar area of the naphthalene ring.

Table 1: Comparative Hydrotropic Efficiency (Representative Data)

| Hydrotropic Agent (2.0 M) | Structure | Hydrophobicity | Typical Solubility Enhancement (Fold)* |

| This compound | Naphthalene Ring | High | 50x – 150x |

| Sodium Salicylate | Benzene + OH | Medium | 20x – 80x |

| Sodium Benzoate | Benzene Ring | Low/Medium | 10x – 50x |

| Urea | Amide (Linear) | Low | 5x – 20x |

*Note: "Fold enhancement" is drug-dependent.[1] Data represents typical ranges for BCS Class II drugs like Carbamazepine or Ibuprofen.[1]

Module 5: Frequently Asked Questions (FAQs)

Q1: Is this compound safe for oral formulations? A: S2N is primarily used as a chemical intermediate or in research for solubility determination.[1] Unlike Sodium Benzoate (a common food preservative), S2N does not have the same broad regulatory acceptance (GRAS status) for high-dose oral formulations.[1] It is excellent for analytical solubility enhancement or crystallization processes, but toxicological qualification is required for final dosage forms.[1]

Q2: Can I recover my drug after solubilization? A: Yes. This is a major advantage of hydrotropy.[1] Simply diluting the hydrotropic solution with a large volume of distilled water will cause the drug to precipitate (crystallize) out, as the hydrotrope concentration falls below the MHC. This is useful for hydrotropic crystallization to improve particle morphology.[1]

Q3: Why is the solubility curve non-linear? A: Hydrotropy often exhibits a sigmoidal curve.[1] Little increase occurs until the Minimum Hydrotropic Concentration (MHC) is reached (often 0.2M - 0.5M), after which solubility shoots up exponentially due to the formation of stable aggregates.

References

-

Maheshwari, R. K. (2010).[1] "Mixed Hydrotropy in Spectrophotometric Analysis of Poorly Water-Soluble Drugs." Indian Journal of Pharmaceutical Sciences.

-

Saleh, A. M., & El-Khordagui, L. K. (1985).[1] "Hydrotropic Agents: A New Definition." International Journal of Pharmaceutics. (Foundational definition of non-micellar aggregation).

-

Kim, J. Y., et al. (2010).[1] "Solubility Enhancement of Poorly Water-Soluble Drugs Using Hydrotropic Agents." Journal of Pharmaceutical Investigation. (Comparative data on benzoate vs. naphthoate).

-

Agrawal, S., & Pancholi, S. S. (2012).[1] "Hydrotropy: A Promising Tool for Solubility Enhancement: A Review." International Journal of Drug Development and Research.[1]

Sources

Technical Support Center: Preventing Thermal Degradation of Sodium 2-Naphthoate During Processing

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for sodium 2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and seek to maintain its integrity during manufacturing and experimental processes. Thermal degradation is a critical parameter that can impact product purity, efficacy, and safety. This document provides in-depth troubleshooting advice and preventative protocols to ensure the stability of your compound.

Section 1: Critical Knowledge Base - Understanding Thermal Degradation

This section addresses the fundamental scientific principles governing the thermal stability of this compound.

FAQ 1.1: What is this compound and why is its thermal stability important?

This compound, the sodium salt of 2-naphthoic acid, is an aromatic carboxylate. While it is a distinct compound from sodium 2-naphtholate (the salt of 2-naphthol), it shares the naphthalene backbone that makes it a useful building block in organic synthesis and potentially in the development of pharmaceutical agents.[][2][3][4] Its applications often involve processes that require energy input, such as drying, milling, melt extrusion, or spray drying.

Thermal stability is paramount because excessive heat can cause the molecule to decompose, leading to:

-

Loss of Potency: The active or desired molecule is destroyed, reducing the efficacy of the final product.

-

Formation of Impurities: Degradation byproducts can be difficult to remove, may have undesirable toxicological profiles, and can complicate regulatory filings.

-

Changes in Physical Properties: Degradation can lead to discoloration (e.g., yellowing or browning), altered solubility, and poor batch-to-batch consistency.

FAQ 1.2: What is the primary mechanism of thermal degradation for this compound?

The primary thermal degradation pathway for sodium salts of carboxylic acids, including aromatic ones like this compound, is decarboxylation .[5][6][7][8] This chemical reaction involves the removal of the carboxylate group (-COONa) and its release as carbon dioxide (CO₂), often facilitated by heat.[8][9]

In this reaction, the bond between the naphthalene ring and the carboxylate group breaks. The aromatic ring is then protonated, typically by abstracting a proton from the environment or an adjacent molecule, to form a more stable hydrocarbon. The overall transformation can be simplified as:

This compound → Naphthalene + CO₂ + Sodium-containing inorganic byproduct (e.g., sodium carbonate)

This process is irreversible and directly results in the loss of the desired compound.

FAQ 1.3: What are the key thermal parameters I need to know before processing?

Before subjecting this compound to any thermal stress, it is crucial to understand its fundamental physical properties. While the exact decomposition temperature can vary with heating rate and atmospheric conditions, the melting point serves as a critical initial benchmark. Processing temperatures should ideally be kept well below the onset of decomposition.

| Property | Value | Source |

| IUPAC Name | sodium;naphthalen-2-olate | [] |

| Molecular Formula | C₁₀H₇NaO | [][3] |

| Melting Point | 121.6 °C | [][10] |

| Boiling Point | 285.5 °C at 760 mmHg | [][10] |

| Typical Onset of Thermal Decomposition | Varies; initial assessment via TGA is critical. |

Expert Insight: While a boiling point is listed, significant decomposition via decarboxylation will occur long before this temperature is reached. Thermogravimetric Analysis (TGA) is the definitive technique for determining the onset temperature of weight loss, which signals the beginning of degradation.[11][12] For sensitive applications, it is advisable to stay at least 50-70 °C below the TGA-determined onset temperature.

Section 2: Troubleshooting Guide - Diagnosing Degradation in Your Process

This section provides a logical framework for identifying and resolving common issues encountered during processing.

FAQ 2.1: My final product is discolored (yellow/brown) after a high-temperature step (e.g., melt extrusion, high-energy milling). What is the likely cause?

Discoloration is a classic indicator of chemical degradation. The formation of naphthalene and potentially other minor, conjugated side-products from the thermal decomposition of this compound can introduce chromophores that absorb visible light, leading to a yellow or brown appearance.

Troubleshooting Steps:

-

Confirm Identity: Use a definitive analytical technique like HPLC-UV or LC-MS to confirm that the main peak corresponds to this compound and to identify any new impurity peaks.

-

Analyze Thermally: Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on your starting material to determine the precise onset temperature of decomposition under your laboratory's conditions.[13][14]

-

Reduce Thermal Exposure: The most direct solution is to lower the processing temperature. If this is not possible, focus on minimizing the residence time—the duration for which the material is held at the elevated temperature.

FAQ 2.2: HPLC analysis of my processed sample shows a loss of the main this compound peak and the appearance of new, less polar impurity peaks. What should I investigate?

This is strong evidence of degradation. The primary degradation product, naphthalene, is significantly less polar than the parent salt, this compound. In a typical reversed-phase HPLC method, naphthalene would appear at a much later retention time.

Investigation Workflow:

-

Peak Identification: If possible, use mass spectrometry (LC-MS) to confirm the mass of the new impurity peak. Naphthalene has a molecular weight of 128.17 g/mol .

-

Quantify the Loss: Calculate the percentage loss of your main compound to understand the extent of the problem.

-

Review Process Parameters: Correlate the appearance of the impurity with specific process parameters. Key factors to investigate are:

-

Maximum temperature reached.

-

Residence time at that temperature.

-

Presence of any potential catalysts or reactive excipients in the formulation.

-

FAQ 2.3: I'm seeing inconsistent potency in batches processed at seemingly similar temperatures. What subtle factors could be at play?

Inconsistency often points to uncontrolled variables. For thermal degradation, two common culprits are:

-

Localized Hotspots: In processes like milling or powder mixing, friction can create localized regions of very high temperature, even if the bulk temperature of the material appears acceptable. This can lead to non-uniform degradation.

-

Presence of Moisture or Protic Solvents: While the primary degradation is thermal, the presence of water or other protic species can influence the reaction environment and potentially facilitate protonation of the naphthalene intermediate, thereby affecting the degradation kinetics.

Solutions:

-

For milling, consider using lower energy settings, intermittent milling with cooling cycles, or cryogenic milling.

-

Ensure that the starting material and all excipients are thoroughly and consistently dried before high-temperature processing.

Section 3: Proactive Protocols for Preventing Degradation

Adopting a proactive, analytics-driven approach is the most effective way to prevent thermal degradation.

3.1 Process Optimization

The fundamental goal is to minimize the total heat energy imparted to the sample. This is a function of both temperature and time.

-

Temperature: Always use the lowest possible temperature that achieves the desired physical transformation (e.g., melting, drying).

-

Residence Time: Minimize the duration the material spends in the heated zones of your equipment. For continuous processes like extrusion, this can be controlled by increasing the screw speed or throughput.

3.2 Analytical Protocols for Process Development & QC

This protocol establishes the safe operating temperature range for your material.

Objective: To determine the melting point and the onset temperature of thermal decomposition of this compound.

Instrumentation: Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments.[13]

Methodology:

-

Calibration: Ensure the instrument's temperature and weight axes are properly calibrated using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic pan.

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a consistent purge rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a controlled rate of 10 °C/min.

-

-

Data Analysis:

-

DSC Curve: Identify the endothermic peak corresponding to the melting point.

-

TGA Curve: Determine the "onset temperature" of decomposition. This is typically calculated by the instrument software as the intersection of the tangent to the baseline before weight loss and the tangent to the steepest point of weight loss. This temperature is your upper processing limit.

-

This protocol allows for the quantification of this compound and the detection of its primary degradation product, naphthalene.

Objective: To separate and quantify this compound from potential degradation products.

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.

Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water

-

B: Acetonitrile

-

-

Gradient Program:

-

Time 0 min: 80% A, 20% B

-

Time 15 min: 20% A, 80% B

-

Time 18 min: 20% A, 80% B

-

Time 20 min: 80% A, 20% B

-

Time 25 min: 80% A, 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known quantity of the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL.

-

Analysis: this compound, being a salt, will be highly polar and elute early. Naphthalene is non-polar and will elute much later in the gradient. The appearance of a significant peak at the retention time for naphthalene is a direct indicator of thermal degradation.

Section 4: Visual Logic & Workflows

Visual aids can help clarify complex processes and decision-making.

Diagram 1: The Thermal Degradation Pathway

Caption: The primary thermal degradation mechanism for this compound.

Diagram 2: Troubleshooting Workflow

Sources

- 2. Buy Sodium 2-naphtholate | 875-83-2 [smolecule.com]

- 3. 875-83-2 CAS MSDS (sodium 2-naphtholate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Sodium 2-naphtholate | C10H7NaO | CID 23664630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. Soda Lime Decarboxylation Important Concepts for JEE Exam Preparation [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. All About Decarboxylation [unacademy.com]

- 9. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism [allen.in]

- 10. lookchem.com [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. tainstruments.com [tainstruments.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. redalyc.org [redalyc.org]

optimizing reaction yield in sodium 2-naphthoate synthesis

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and engineers. It prioritizes actionable troubleshooting, mechanistic understanding, and yield optimization for the synthesis of Sodium 2-Naphthoate (CAS: 14473-89-3) from 2-Naphthoic acid.[1]

Status: Operational | Tier: Advanced Applications | Topic: Yield & Purity Optimization[1]

Executive Summary

This compound is the sodium salt of 2-naphthoic acid.[1] Unlike its precursor, the salt is highly water-soluble, which presents unique challenges in isolation.[1] Low yields are rarely due to reaction failure (neutralization is thermodynamically favorable) but rather isolation inefficiencies (loss to mother liquor) or stoichiometric misalignment (incomplete conversion).

This guide addresses the three critical phases of the workflow:

-

Reaction Kinetics: Ensuring 100% conversion of the acid.

-

Thermodynamics of Isolation: Overcoming high aqueous solubility.[1]

-

Purity Control: Managing pH to prevent contamination.[1]

Module 1: The Optimization Protocol (Standard Operating Procedure)

Objective: Convert 2-Naphthoic Acid to this compound with >95% Yield.

The Mechanism

The reaction is a Brønsted-Lowry acid-base neutralization:

-

2-Naphthoic Acid (pKa ~4.17): Hydrophobic, insoluble in water.[1]

-

This compound: Hydrophilic, highly soluble in water.[1]

Optimized Workflow Diagram

The following logic flow ensures process integrity.

Figure 1: Decision tree for the neutralization and isolation of this compound.

Module 2: Troubleshooting Guides (Ticket-Based)

Ticket #401: "My yield is low (<60%) despite the solution becoming clear."

Diagnosis: The issue is likely Isolation Failure , not Reaction Failure. This compound is extremely soluble in water.[1] If you attempt to crystallize it merely by cooling a water solution (standard recrystallization), the majority of your product remains dissolved in the mother liquor.

Corrective Action:

-

Switch Solvent System: Do not use pure water for crystallization.[1]

-

The "Salting Out" or Antisolvent Method:

-

Dissolve the acid in the minimum amount of hot water with NaOH.

-

Once clear, slowly add Isopropanol (IPA) or Acetone (ratio 1:3 water:solvent).[1]

-

The sodium salt is less soluble in organic solvents and will precipitate.

-

-

Evaporation: For quantitative yield, rotary evaporate the water to dryness.

Ticket #402: "The final product is pink or brown."

Diagnosis: Oxidation of impurities or Phenolic Contamination.

-

Cause A: If the starting material (2-naphthoic acid) was derived from the haloform reaction of 2-acetonaphthone, it may contain traces of oxidizable ketones.[1]

-

Cause B: Confusion between 2-Naphthoate and 2-Naphtholate .[1] If you used 2-Naphthol as a starting material (incorrectly), you formed Sodium 2-Naphthoxide, which oxidizes rapidly in air to dark colored quinones.[1]

Corrective Action:

-

Verify Starting Material: Ensure CAS is 93-09-4 (Acid), not 135-19-3 (Naphthol).[1]

-

Activated Carbon Treatment: During the "Clarify" step (see Figure 1), add 5% w/w activated carbon to the hot alkaline solution, stir for 30 mins, and filter while hot.

Ticket #403: "The solution remains cloudy even at pH 10."

Diagnosis: Non-acidic Impurities.[1] Since the pKa of 2-naphthoic acid is 4.17, at pH 10 (approx 6 log units above pKa), 99.99% of the acid should be ionized and dissolved. Persistent cloudiness indicates impurities that do not have a carboxyl group (e.g., unreacted naphthalene, methylnaphthalene, or dimers).[1]

Corrective Action:

-

Do not add more base. Excess base will contaminate the final crystal.

-

Hot Filtration: Filter the cloudy solution through a Celite pad. The cloudiness is likely non-polar trash; your product is in the clear filtrate.

Module 3: Critical Data & Stoichiometry[1]

Solubility & Solvent Selection Table

Optimizing yield requires exploiting the solubility differential between the acid and the salt.

| Parameter | 2-Naphthoic Acid (Precursor) | This compound (Product) | Optimization Insight |

| Water Solubility | Insoluble (<0.5 g/L) | Very Soluble (>100 g/L) | Use water to drive reaction; remove water to recover yield.[1] |

| Ethanol/IPA | Soluble | Sparingly Soluble | Use Alcohols as Antisolvents to force salt precipitation.[1] |

| pKa / pH | 4.17 | N/A (Salt) | Reaction pH must be >8.2 (pKa + 4) for >99.9% conversion.[1] |

| Melting Point | 184-185°C | >300°C (Decomposes) | Do not use MP to check salt purity; use HPLC or titration.[1] |

Stoichiometric Precision

To avoid contaminating the final product with excess NaOH (which makes the salt hygroscopic) or leaving unreacted acid:

-

Target Ratio: 1.00 Molar Equivalent of Acid : 1.02 Molar Equivalents of NaOH.

-

Why 1.02? A slight excess ensures complete solubilization.[1] The 2% excess remains in the mother liquor during filtration if an antisolvent is used.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Bicarbonate (

-

Pros:

is a milder base.[1] It will neutralize the acid (effervescence of -

Cons: The evolution of

causes foaming. You must add it slowly to avoid vessel overflow.

Q: Why is my isolated salt hygroscopic (sticky/wet)? A: This is usually due to Excess NaOH trapped in the crystal lattice. This compound itself is stable, but NaOH is extremely hygroscopic.[1]

-

Fix: Recrystallize from Ethanol/Water.[1][2] The Ethanol will wash away the excess NaOH. Dry in a vacuum oven at 60°C with desiccant.

Q: How do I validate that I have the Salt and not the Acid? A: A simple solubility test:

-

Take 100mg of product.[1]

-

Add 5mL of distilled water.

-

Result: If it dissolves instantly

Salt .[1] If it floats/sinks as a solid

References

-

Synthesis of 2-Naphthoic Acid (Precursor)

-

Physical Properties (pKa and Solubility)

-

Crystallization & Purification Principles

- Mettler Toledo Recrystallization Guide.

-

[1]

-

Salt Formation & Solubility Data

Sources

Technical Support Center: Sodium 2-Naphthoate Solvation & Stability

Topic: Minimizing Aggregation of Sodium 2-Naphthoate (Na-2-Nap) in Aqueous Solution Document ID: TSC-2NAP-001 Status: Active Audience: Formulation Scientists, Analytical Chemists, Structural Biologists

Core Technical Directive

The Challenge: this compound is a classic hydrotrope. Unlike typical surfactants that form micelles at a distinct Critical Micelle Concentration (CMC), Na-2-Nap undergoes continuous, stepwise self-association (stacking) driven by

The Goal: To maintain Na-2-Nap in a monomeric state for analytical purity, mechanistic studies, or controlled dosing, you must disrupt these intermolecular stacking interactions without precipitating the solute.

Diagnostic Module: Is Your Sample Aggregated?

Before attempting mitigation, confirm the aggregation state. Viscosity changes are often too subtle at early stages. Spectroscopic methods are required.

Protocol A: Fluorescence Emission Scan (Gold Standard)

Naphthalene derivatives exhibit distinct "Excimer" (excited state dimer) fluorescence when aggregated.

Methodology:

-

Excitation Wavelength: Set

(targets the naphthalene ring). -

Scan Range: Emission

. -

Interpretation:

| Signal Type | Wavelength ( | Spectral Feature | Diagnosis |

| Monomer | 340 – 360 nm | Sharp, structured peaks | Stable Monomer (Desired) |

| Excimer | 410 – 450 nm | Broad, structureless band | Aggregated (Mitigation needed) |

Protocol B: -NMR Chemical Shift

Aggregation causes ring-current shielding effects, shifting proton signals upfield.

Methodology:

-

Prepare a dilution series (e.g., 10 mM to 1 M).

-

Monitor the aromatic protons (H-1, H-3, H-4).

-

Pass Criteria: Chemical shift (

) remains constant independent of concentration. -

Fail Criteria:

shifts upfield (lower ppm) as concentration increases (indicates stacking).

Figure 1: Diagnostic decision tree for identifying this compound aggregation using fluorescence spectroscopy.

Mitigation Protocols

If diagnostics confirm aggregation, employ the following strategies. These are ranked from least invasive (physical) to most invasive (chemical additives).

Strategy 1: Thermodynamic Control (Temperature)

Hydrotropic aggregation is often exothermic or entropically driven by water structure. However, for rigid aromatic stacks, increasing thermal energy (

-

Protocol: Increase solution temperature to 40°C – 50°C .

-

Verification: Re-run fluorescence scan at elevated temperature. The Excimer band (420nm) should decrease in intensity relative to the Monomer band.

Strategy 2: Cosolvent "Structure Breakers" (Urea)

Urea is a chaotrope that disrupts the water structure essential for the hydrophobic effect and directly solvates the naphthalene ring, preventing self-association.

-

Reagent: Urea (High Purity).

-

Dosage: 2 M – 6 M Urea.

-

Mechanism: Urea increases the MHC, effectively pushing the aggregation threshold to higher concentrations.

-

Warning: Ensure urea does not react with your specific analyte (e.g., carbamylation of proteins).

Strategy 3: Dielectric Modulation (Ethanol/DMSO)

Reducing the solvent polarity reduces the energetic penalty of exposing the hydrophobic naphthalene ring to the solvent, thereby reducing the drive to stack.

-

Protocol: Add 10-20% (v/v) Ethanol or DMSO.

-

Effect: Solubilizes the monomeric form.

-

Note: This changes the solvent properties significantly and may not be suitable for all biological assays.

Strategy 4: The "Trap" Method (Cyclodextrins)

If you cannot alter temperature or solvent significantly, use Host-Guest chemistry to encapsulate the hydrophobic tail.

-

Reagent:

-Cyclodextrin ( -

Stoichiometry: 1:1 molar ratio with Na-2-Nap.

-

Mechanism: The naphthalene ring enters the hydrophobic cavity of the CD. This steric bulk physically prevents two naphthalene rings from stacking (2:2 complex formation is blocked).

Figure 2: Mechanistic pathways for disrupting Na-2-Nap aggregates.

Critical Parameters & Data

Aggregation Thresholds (MHC)

The Minimum Hydrotropic Concentration (MHC) is the concentration where aggregation becomes thermodynamically favorable. To ensure monomeric state, stay below these values or use additives.

| Condition | Estimated MHC (Onset of Aggregation) |

| Pure Water (25°C) | 0.3 – 0.4 M |

| + 4M Urea | > 0.8 M (Aggregation suppressed) |

| + 20% Ethanol | > 1.0 M (Aggregation suppressed) |

pH Stability Window

Users often confuse precipitation (protonation) with aggregation (stacking).

-

pKa of 2-Naphthoic Acid: ~4.17

-

Safe pH Range: Keep pH > 6.0 to ensure 99%+ ionization.

-

Risk: If pH < 5, you form the acid, which is insoluble and precipitates immediately. This is not "aggregation" in the hydrotropic sense; it is phase separation.

Troubleshooting FAQs

Q: I see a cloudy precipitate when I adjust the pH to 4.5. Is this aggregation? A: No, this is precipitation. The pKa of 2-naphthoic acid is ~4.2. At pH 4.5, a significant portion is protonated and insoluble. Adjust pH to >6.0 using NaOH to restore clarity.

Q: Can I use Sodium Chloride (NaCl) to break up the aggregates? A: Do not use NaCl. Adding salt generally promotes aggregation ("salting out") by dehydrating the hydrophobic ring and screening the electrostatic repulsion between the carboxylate headgroups. This will lower the MHC and worsen the problem.

Q: My fluorescence signal is very weak at 350 nm but I have high concentration. A: This is "Concentration Quenching" or "Inner Filter Effect." If the concentration is too high (>0.5 M), the solution absorbs the excitation light before it penetrates the cuvette. Dilute the sample or use a front-face fluorescence geometry.

Q: Does sonication help? A: Sonication temporarily disrupts aggregates, but they will reform rapidly (milliseconds to seconds) once equilibrium is restored. Sonication is useful for dissolution, not for maintaining a monomeric state.

References

- Balasubramanian, D., & Friberg, S. E. (1993). Hydrotropes: Properties and Applications. Surface and Colloid Science.

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

- Mukerjee, P., & Ray, A. (1986). The effect of urea on the solubility of hydrophobic compounds. Journal of Physical Chemistry.

- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences.

- Thermodynamic Data (pKa): CRC Handbook of Chemistry and Physics. (Various Editions). Context: Source for the pKa of 2-naphthoic acid (4.17).

purification of crude sodium 2-naphthoate via recrystallization

Core Protocol: The "Gold Standard" Workflow

Use this baseline methodology before attempting deviations. This protocol is optimized for removing unreacted 2-naphthoic acid, inorganic salts, and oxidation byproducts.

The Solvent System

-

Primary Solvent: Deionized Water (DI Water).

-

Co-Solvent (Optional): Ethanol (EtOH).[1] Used only if yield in pure water is <60%.

-

Solubility Principle: Sodium 2-naphthoate exhibits a steep solubility curve in water (highly soluble >85°C, moderately soluble <20°C). The free acid impurity (2-naphthoic acid) is insoluble in water.

Step-by-Step Methodology

-

Dissolution (Saturation):

-

Charge crude this compound into a reactor.

-

Add DI Water (approx. 5-7 mL per gram of solid) and heat to 90–95°C .

-

Checkpoint: If the solution is not clear, add water in 10% increments. Do not exceed 10 mL/g.

-

-

pH Adjustment (Critical Step):

-

Check pH of the hot solution.

-

Target: pH 7.5 – 8.5.

-

Action: If pH < 7.0, add dilute NaOH dropwise. If pH > 9.0, trace amounts of 2-naphthoic acid may be needed to neutralize, but high pH is generally safer than low pH to prevent free acid precipitation.

-

-

Impurity Scavenging:

-

Add Activated Carbon (0.5 – 1.0 wt% of crude mass) to remove colored oxidation byproducts.

-

Stir at 90°C for 15 minutes.

-

-

Hot Filtration:

-

Filter the solution while hot (>85°C) through a pre-heated Büchner funnel or heated pressure filter.

-

Purpose: Removes mechanical impurities, unreacted insoluble species, and the activated carbon.

-

-

Controlled Crystallization:

-

Phase 1: Allow filtrate to cool to room temperature (25°C) slowly (approx. 10°C/hour) to promote large, pure crystal growth.

-

Phase 2: Chill to 0–5°C in an ice bath for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the white crystalline solid.

-

Wash: Displacement wash with ice-cold water (2 x 1 mL/g) or cold Ethanol/Water (1:1).

-

-

Drying:

-

Dry under vacuum at 60–80°C for 6 hours.

-

Note: Sodium salts are hygroscopic; ensure moisture content is <0.5% before packaging.

-

Process Logic & Visualization

The following diagram illustrates the decision matrix for the purification process, highlighting critical control points (CCPs).

Caption: Workflow for the purification of this compound, emphasizing the iterative dissolution loop and pH control.

Troubleshooting Guide

Category A: Dissolution & Solubility Issues

Q: The crude solid won't dissolve completely, even at boiling temperatures.

-

Diagnosis 1 (Inorganic Salts): Your crude might contain high levels of inorganic salts (e.g., Sodium Sulfate, Sodium Carbonate) from the synthesis neutralization step. These have different solubility limits.

-

Diagnosis 2 (Free Acid): If the pH is too low (< 5), you are trying to dissolve 2-naphthoic acid, which is insoluble in water.

-

Fix:

Q: The solution turns milky/cloudy immediately upon cooling.

-

Diagnosis: "Oiling Out." The product is coming out of solution as a liquid-liquid phase separation rather than crystals. This happens if the concentration is too high or impurities lower the melting point.[4]

-

Fix:

-

Re-heat to dissolve.[4]

-

Add 10-20% more solvent (dilute the system).

-

Seed the solution with a pure crystal of this compound at the saturation point (~80°C).

-

Category B: Yield & Crystallization

Q: My yield is very low (<40%).

-

Diagnosis: this compound has significant solubility even in cold water.

-

Fix 1 (Salting Out - Common Ion Effect): Add Sodium Chloride (NaCl) to the mother liquor to push the equilibrium toward precipitation. Warning: This introduces chloride impurities; only use if downstream applications tolerate NaCl.

-

Fix 2 (Co-Solvent): Use a Water/Ethanol mixture (e.g., 80:20). The salt is less soluble in ethanol. Add ethanol after the initial dissolution in water.

Q: The crystals are extremely fine and hard to filter (clogging the funnel).

-

Diagnosis: Rapid cooling (Shock Crystallization).

-

Fix: Re-dissolve. Turn off the heat source and let the flask cool in the oil bath/heating mantle (high thermal mass) to slow the cooling rate. Do not apply ice until the flask is at room temperature.

Category C: Purity & Appearance[5][6]

Q: The final product is yellow/beige instead of white.

-

Diagnosis: Oxidation of the naphthyl ring or carryover of isomers.

-

Fix:

-

Ensure Activated Carbon was used during the hot stage.

-

If carbon failed, recrystallize using Methanol/Water as the solvent system, as organic chromophores may be more soluble in the alcoholic mother liquor.

-

Q: The product smells like naphthalene.

-

Diagnosis: Thermal decomposition (decarboxylation) or unreacted starting material.

-

Fix: Wash the final filter cake with non-polar solvent (e.g., cold cyclohexane or toluene) before the final water wash. This strips unreacted naphthalene/organics without dissolving the sodium salt.

Impurity Profile & Specifications

Use this table to benchmark your crude vs. purified material.

| Parameter | Crude Specification | Target Purified Spec | Detection Method |

| Appearance | Beige/Light Brown Powder | White Crystalline Powder | Visual |

| Assay | 90 - 95% | > 99.0% | HPLC / Titration |

| Free Acid (pH) | pH 6.0 - 10.0 (Variable) | pH 7.5 - 8.5 (1% Soln) | pH Meter |

| Loss on Drying | > 2.0% | < 0.5% | Gravimetric (105°C) |

| Iron (Fe) | > 20 ppm | < 5 ppm | ICP-MS |

| Sulfate (SO4) | > 500 ppm | < 100 ppm | Ion Chromatography |

Frequently Asked Questions (FAQ)

Q: Can I use acetone as a solvent? A: No. Sodium salts generally have very poor solubility in acetone. You can, however, use acetone as a wash solvent to remove organic impurities from the filter cake, provided the cake is dry enough that the salt doesn't precipitate into the acetone pores.

Q: Why is pH control so critical for this specific compound? A: The pKa of 2-naphthoic acid is approximately 4.17 [1]. If the pH drops near or below this value, the equilibrium shifts to the protonated form (free acid), which is water-insoluble. This coprecipitates with your salt, ruining purity. Keeping pH > 7.5 ensures 99.9% exists as the soluble naphthoate anion until crystallization.

Q: I am producing this for a Polypropylene Nucleating Agent. Does particle size matter? A: Yes. For nucleating agents, smaller particle size often yields better dispersion in the polymer matrix. However, during purification, you want large crystals for purity. You should mill/micronize the product after purification and drying, not during the crystallization step.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7123, 2-Naphthoic acid. Retrieved May 20, 2025, from [Link]

-

Wang, X., & Ge, Q. (2018).[5] Separation and recovery of NaF... by the common ion effect (Solubility curves of sodium salts). Separation and Purification Technology. Retrieved from ResearchGate. (Contextual reference for Common Ion Effect in sodium salts).

Sources

resolving pH instability in sodium 2-naphthoate formulations

Topic: Resolving pH Instability & Precipitation in Formulations Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Cloud Point" Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a specific, recurring issue: your clear, soluble sodium 2-naphthoate formulation turns turbid or precipitates crystals over time, often without a clear trigger.

As Senior Application Scientists, we see this frequently. The instability of this compound is rarely due to chemical degradation (bond breaking); it is almost exclusively a thermodynamic phase transition driven by pH drift.[1]